N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS2/c1-2-22-12-6-4-3-5-10(12)15(21)20-16-19-14-11(18)7-9(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINKQFFJAZOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4,6-difluoroaniline with carbon disulfide and an oxidizing agent to form the benzothiazole ring.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Formation of the Benzamide: The final step involves the reaction of the benzothiazole derivative with 2-ethylthiobenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound is compared to analogues with modifications in the benzothiazole ring, amide substituents, and appended functional groups (Table 1).
Table 1: Structural Comparison of Key Analogues
*TZD = Thiazolidinedione
Key Observations :
- Fluorine vs. Chlorine : Fluorinated benzothiazoles (e.g., target compound, GB7) exhibit higher melting points (>300°C) compared to chlorinated analogues (GB5: 288–289°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole, C–F⋯H bonds) .
- Thioether vs.
- Thiazolidinedione (TZD) Moieties : Compounds like GB7 incorporate TZD rings, which are associated with hydrogen-bonding interactions (NH and C=O groups in IR spectra) and higher molecular weights (~500 Da) compared to the target compound .
Physicochemical Properties
Table 2: Physical and Analytical Data
Key Observations :
- High Thermal Stability : Fluorinated benzothiazoles (e.g., GB7, GB19) exhibit elevated melting points (>295°C), attributed to strong intermolecular interactions and crystallinity .
- HPLC Performance : Compounds with bulkier substituents (e.g., GB20 with 3,4-dimethylbenzylidene) show longer retention times (5.21 min) compared to simpler analogues (GB19: 4.19 min), reflecting increased hydrophobicity .
Spectral Characteristics
Table 3: Spectral Data Comparison
Key Observations :
- NH and C=O Stretching : All analogues show characteristic IR peaks for NH (~3150–3400 cm⁻¹) and carbonyl groups (~1660–1680 cm⁻¹), consistent with amide and TZD functionalities .
- Fluorine Coupling in NMR : Fluorine atoms in the target compound and GB7 induce distinct splitting patterns in aromatic protons (e.g., δ 7.2–7.8 ppm) .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound that belongs to the benzothiazole family, characterized by its unique structure which includes both fluorine and sulfur functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzamide moiety linked to a benzothiazole ring with ethylthio and difluorobenzene substituents. The presence of fluorine atoms enhances its lipophilicity and may affect its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may exhibit:
- Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or modulator at certain receptors, influencing cellular signaling pathways.
1. Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound can act as glucokinase (GK) activators. For instance, cycloalkyl-fused N-thiazol-2-yl-benzamides were shown to regulate glucose homeostasis effectively without inducing hypoglycemia or dyslipidemia in diabetic models .
2. Anticancer Activity
Compounds in the benzothiazole family have been investigated for their anticancer properties. For instance, analogs have demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis through the modulation of signaling pathways related to cell survival .
Table 1: Summary of Biological Studies on Benzothiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
